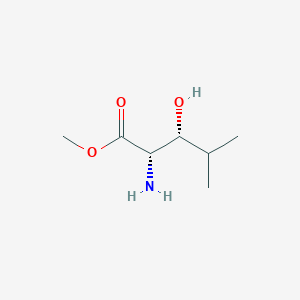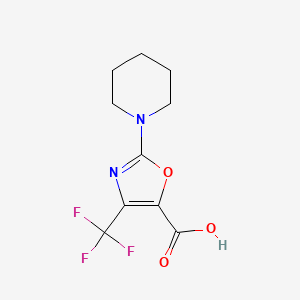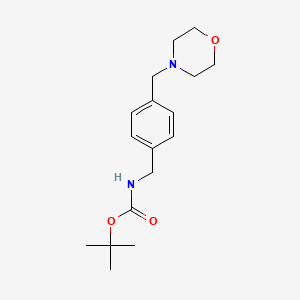![molecular formula C29H40O7S B8423418 4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid](/img/structure/B8423418.png)
4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid
Descripción general
Descripción
4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including hydroxyl, acetyl, and phenylthio groups, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid involves several key steps:
Formation of the Phenylthio Intermediate: The initial step involves the reaction of 4-acetyl-3-hydroxy-2-propylphenol with a suitable thiol reagent under basic conditions to form the phenylthio intermediate.
Etherification: The phenylthio intermediate is then reacted with 3-bromopropanol in the presence of a base to form the propoxy derivative.
Hydroxyethylation: The propoxy derivative undergoes hydroxyethylation using ethylene oxide under acidic conditions to introduce the hydroxyethyl group.
Final Coupling: The hydroxyethylated product is coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylthio derivatives.
Aplicaciones Científicas De Investigación
4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid can be compared with similar compounds such as:
4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxyacetic acid: Similar structure but lacks the butanoic acid moiety.
3-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropyl]sulfanylbenzoic acid: Contains a sulfanyl group instead of a phenylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C29H40O7S |
|---|---|
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33) |
Clave InChI |
MLDWEJZYGSSUCN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2,3-diaza-spiro[4.4]non-3-ene-2-carboxamidine](/img/structure/B8423353.png)




![N-[N-(p-chlorobenzoyl)-4-aminobutyryl]-L-proline](/img/structure/B8423404.png)

![4-[2-Chloroethyl]-4'-methoxy-biphenyl](/img/structure/B8423434.png)
![2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide](/img/structure/B8423436.png)



